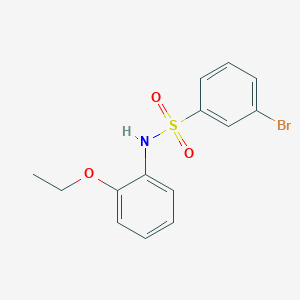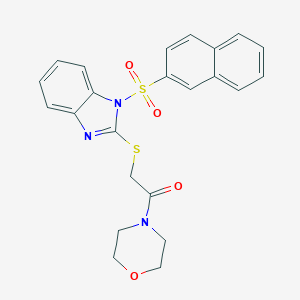
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a reagent that is used in bioconjugation reactions, which involves linking molecules together to form a new compound. DBCO-PEG4-NHS ester is a versatile tool that has many applications in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester is based on its ability to react with molecules that contain azide groups. This reaction forms a covalent bond between the two molecules, linking them together. This reaction is highly specific and efficient, making N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester a useful tool for bioconjugation reactions.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester does not have any direct biochemical or physiological effects. Its effects are limited to its ability to link molecules together through bioconjugation reactions.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester in lab experiments include its high specificity and efficiency in bioconjugation reactions. It is also a versatile tool that can be used to link a wide range of molecules together. The limitations of using N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester include its high cost and the need for specialized equipment and expertise to use it effectively.
Future Directions
There are many future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester in scientific research. One potential application is in the development of targeted drug delivery systems. N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester could be used to link drugs to specific cells or tissues, allowing for more effective and targeted drug delivery. Another potential application is in the development of new diagnostic tools, such as biosensors or imaging agents. N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester could be used to link biomolecules to surfaces or nanoparticles, allowing for more sensitive and specific detection of biological molecules.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester is synthesized by reacting 2,4-difluorobenzenesulfonyl chloride with N-(3-chloro-4-methylphenyl)amine to form N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamide. This compound is then reacted with N-hydroxysuccinimide (NHS) and PEG4 to form N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester is used in a wide range of scientific research applications. It is commonly used in bioconjugation reactions to link molecules together. This compound is particularly useful for linking proteins and other biomolecules to surfaces, such as microarrays or nanoparticles. N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamideS ester is also used in the development of targeted drug delivery systems.
properties
Product Name |
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C13H10ClF2NO2S |
Molecular Weight |
317.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-4-10(7-11(8)14)17-20(18,19)13-5-3-9(15)6-12(13)16/h2-7,17H,1H3 |
InChI Key |
HAWAFKSHVPIKKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)









![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)

![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)